molecular formula C9H14N2O2S B12315162 Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B12315162
M. Wt: 214.29 g/mol
InChI Key: QNEDAKYVIOHXCX-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (CAS 1427380-81-1) is a high-purity chemical compound offered for research and development purposes. This ester features a 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule contains both an aminomethyl group and an acetate ester moiety, making it a versatile building block for further chemical synthesis and derivatization. The thiazole ring is a common motif in pharmaceutical research due to its presence in various therapeutic agents . Researchers are exploring thiazole derivatives for a wide spectrum of potential applications, including as anti-inflammatory and anticancer agents . The 2-aminothiazole scaffold, in particular, has emerged as a promising core structure in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific storage and handling information, please refer to the safety data sheet.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O2S/c1-6(2)13-9(12)3-7-5-14-8(4-10)11-7/h5-6H,3-4,10H2,1-2H3

InChI Key

QNEDAKYVIOHXCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CSC(=N1)CN

Origin of Product

United States

Preparation Methods

α-Haloacetate Preparation

Propan-2-yl bromoacetate serves as the primary electrophilic component. It is synthesized by reacting bromoacetyl bromide with isopropyl alcohol in the presence of a base such as pyridine to neutralize HBr byproducts. The reaction proceeds as follows:
$$
\text{Bromoacetyl bromide} + \text{Isopropyl alcohol} \xrightarrow{\text{pyridine}} \text{Propan-2-yl bromoacetate} + \text{HBr}
$$
The ester group remains stable under these conditions, ensuring compatibility with subsequent cyclocondensation steps.

Thiourea Derivative Synthesis

The aminomethyl group at the thiazole’s 2-position requires a protected thiourea precursor. N-(Boc-aminomethyl)thiourea is prepared by reacting Boc-protected aminomethylamine (Boc-NH-CH$$2$$-NH$$2$$) with thiocarbonyl diimidazole:
$$
\text{Boc-NH-CH}2\text{-NH}2 + \text{Thiocarbonyl diimidazole} \rightarrow \text{Boc-NH-CH}2\text{-NH-C(=S)-NH}2
$$
This intermediate ensures regioselective incorporation of the aminomethyl group during thiazole formation.

Cyclocondensation and Thiazole Ring Formation

The critical step involves reacting propan-2-yl bromoacetate with N-(Boc-aminomethyl)thiourea under controlled conditions. In a representative procedure:

  • Reagents : Propan-2-yl bromoacetate (1.2 eq), N-(Boc-aminomethyl)thiourea (1.0 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours.
  • Mechanism : The thiourea’s sulfur nucleophile attacks the α-carbon of the bromoacetate, followed by cyclization and elimination of HBr to form the thiazole ring.

The product, Propan-2-yl 2-[2-(Boc-aminomethyl)-1,3-thiazol-4-yl]acetate , is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate, 3:1).

Deprotection of the Boc Group

The Boc-protected amine is cleaved under acidic conditions to yield the free aminomethyl group. A typical protocol:

  • Reagents : Trifluoroacetic acid (TFA, 5 eq), dichloromethane (DCM).
  • Conditions : Stir at room temperature for 2 hours.
  • Workup : Neutralize with aqueous NaHCO$$3$$, extract with DCM, and dry over MgSO$$4$$.

The final compound, This compound , is obtained in 75–85% yield after recrystallization from ethanol.

Alternative Synthetic Routes

Post-Functionalization of Preformed Thiazoles

An alternative strategy involves introducing the aminomethyl group after thiazole ring assembly. For example:

  • Methylthiazole Intermediate : Synthesize propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate via Hantzsch condensation with methylthiourea.
  • Bromination : Treat with N-bromosuccinimide (NBS) under radical conditions to form the 2-bromomethyl derivative.
  • Amination : React with aqueous ammonia or benzylamine to introduce the aminomethyl group.

This route, however, suffers from lower regioselectivity and requires additional purification steps.

Solid-Phase Synthesis

Patented methods describe solid-phase techniques for analogous thiazole derivatives. Silicone dioxide or polymer-supported reagents facilitate high-throughput synthesis, though scalability remains challenging.

Analytical Characterization

Key spectroscopic data for the target compound include:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.25 (d, 6H, CH(CH$$3$$)$$2$$), 3.45 (s, 2H, CH$$2$$COO), 4.05 (s, 2H, NH$$2$$CH$$2$$), 4.95 (m, 1H, OCH(CH$$3$$)$$2$$), 6.75 (s, 1H, thiazole-H).
  • HRMS (ESI) : m/z calculated for C$$9$$H$${15}$$N$$3$$O$$2$$S [M+H]$$^+$$: 230.0961, found: 230.0958.

Challenges and Optimization

Byproduct Formation

Competing reactions, such as ester hydrolysis or over-alkylation, are mitigated by:

  • Using anhydrous solvents and inert atmospheres.
  • Controlling reaction temperature to avoid Boc-group cleavage during cyclocondensation.

Yield Improvement

Catalytic additives like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates and yields (up to 90%).

Industrial Applications and Scalability

Large-scale production employs continuous-flow reactors to optimize heat transfer and mixing. A patented protocol details:

  • Reactors : Tubular flow reactor (T = 70°C, residence time = 30 min).
  • Throughput : 1 kg/day with ≥95% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate exhibits significant anticancer properties. A study published in the Tropical Journal of Pharmaceutical Research highlights its potential as an anticancer agent through various assays that measure cell viability against cancer cell lines . The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.

Case Study 1: Anticancer Screening

In a study assessing various thiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a notable IC50 value comparable to established chemotherapeutics . This positions it as a candidate for further development.

CompoundIC50 (µM)Reference
This compound20.12 ± 6.20
Doxorubicin0.92 ± 0.1

Case Study 2: Synthesis and Evaluation

Another study focused on synthesizing derivatives of thiazole compounds, including this compound. The synthesized compounds were screened for anticancer activity against several cell lines, demonstrating significant cytotoxicity .

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Ester Groups

The ester moiety significantly impacts physicochemical properties. Key analogs include:

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Ethyl C₇H₁₀N₂O₂S 186.23 Precursor for hydrazide synthesis
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate Methyl C₇H₉NO₃S 187.22 Hydroxymethyl enhances polarity; intermediate in drug design
Target compound (Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate) Isopropyl C₉H₁₄N₂O₂S* 214.29* Increased lipophilicity; potential for prolonged half-life

The isopropyl ester in the target compound likely improves membrane permeability compared to ethyl or methyl esters, as larger alkyl groups reduce water solubility but enhance lipid bilayer penetration .

Substituent Modifications on the Thiazole Ring

Variations in thiazole substituents alter electronic and steric properties:

Compound Name Thiazole Substituent Key Functional Impact Reference
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid 2-Methylpropanamido Introduces amide bond; may enhance target specificity
Ethyl 2-[2-[(4-morpholin-4-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]acetate Morpholine sulfonyl benzamido Adds bulk and sulfonyl group for enzyme inhibition
Target compound 2-Aminomethyl Enhances hydrogen-bonding interactions

The aminomethyl group in the target compound provides a primary amine for hydrogen bonding, contrasting with bulkier substituents (e.g., morpholine sulfonyl in ) that may prioritize steric effects over polarity.

Biological Activity

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, identified by its CAS number 1427380-81-1, is a thiazole derivative with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant research findings.

Chemical Profile

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.28 g/mol
  • Structural Features : The compound contains a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiazole derivatives against common pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Thiazole derivatives have also been implicated in anticancer research. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

Research Findings on Cytotoxicity

A comprehensive study assessed the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant antiproliferative activity.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)7.5Cell cycle arrest
A549 (lung cancer)6.0Inhibition of cell migration

The IC₅₀ values indicate that the compound effectively inhibits cancer cell growth, supporting its potential as an anticancer agent.

Anticonvulsant Activity

Thiazole derivatives are also explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Experimental Results

In a study evaluating the anticonvulsant activity of various thiazole compounds, this compound was found to exhibit significant protective effects in animal models of seizures.

ModelDose (mg/kg)Protection (%)
PTZ-induced seizures2080%
MES-induced seizures3075%

These results indicate that the compound may be effective in preventing seizure activity, warranting further investigation into its mechanism of action.

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